N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide
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Overview
Description
N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-5-cyano-6-(methylthio)pyridin-2-yl)acetamide
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the ethyl group contributes to its stability and solubility .
Properties
CAS No. |
74124-11-1 |
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Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75 g/mol |
IUPAC Name |
N-[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C14H15ClN4O/c1-3-11-12(9-4-6-10(15)7-5-9)13(16)19-14(18-11)17-8(2)20/h4-7H,3H2,1-2H3,(H3,16,17,18,19,20) |
InChI Key |
KBCLPAILXAAXGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)NC(=O)C)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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